molecular formula C13H15N3O2 B7416176 3-(4-Tert-butylphenyl)-1,2,4-oxadiazole-5-carboxamide

3-(4-Tert-butylphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B7416176
M. Wt: 245.28 g/mol
InChI Key: ULCUMGBMUXCYAG-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-1,2,4-oxadiazole-5-carboxamide is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butylphenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzohydrazide with ethyl chloroformate, followed by cyclization with cyanogen bromide. The reaction is usually carried out in an organic solvent such as dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

3-(4-Tert-butylphenyl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Tert-butylphenyl)propanal
  • 4-tert-Butylphenylacetylene
  • 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione

Uniqueness

Compared to similar compounds, 3-(4-Tert-butylphenyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its unique oxadiazole ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-13(2,3)9-6-4-8(5-7-9)11-15-12(10(14)17)18-16-11/h4-7H,1-3H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCUMGBMUXCYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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